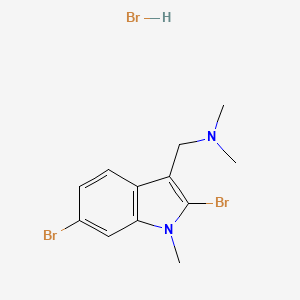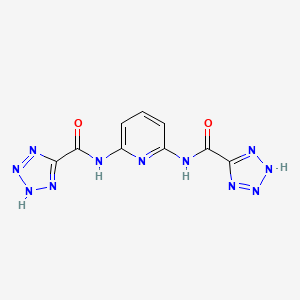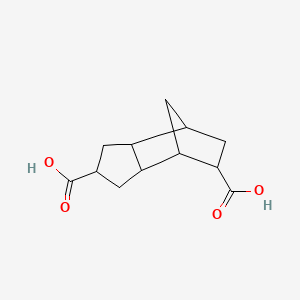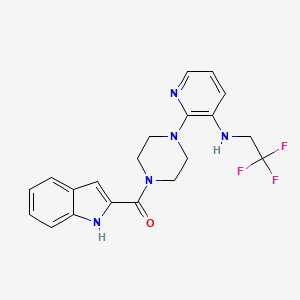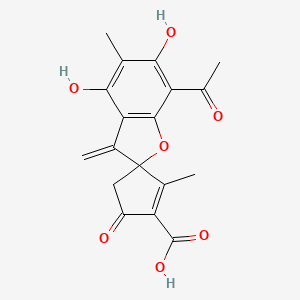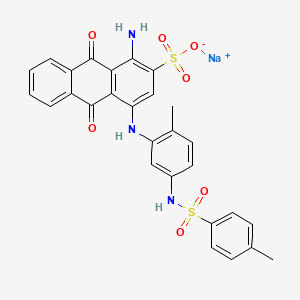
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate is a complex organic compound with the molecular formula C28H22N3NaO7S2. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate typically involves multiple steps, starting from anthraquinone derivatives. The process includes sulfonation, amination, and coupling reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium or acids/bases.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its strong color properties.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Wirkmechanismus
The mechanism of action of Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate involves its interaction with cellular components, leading to various biological effects. It targets specific molecular pathways, including those involved in oxidative stress and inflammation. The compound’s ability to intercalate with DNA and inhibit certain enzymes is also under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-amino-4-(phenylamino)anthraquinone: Another anthraquinone derivative with similar dye properties.
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)-9,10-dioxo-, monosodium salt: A closely related compound with slight structural variations.
Uniqueness
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate stands out due to its specific sulfonylamino and methylphenyl substitutions, which enhance its solubility and color properties, making it highly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
84057-97-6 |
|---|---|
Molekularformel |
C28H22N3NaO7S2 |
Molekulargewicht |
599.6 g/mol |
IUPAC-Name |
sodium;1-amino-4-[2-methyl-5-[(4-methylphenyl)sulfonylamino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H23N3O7S2.Na/c1-15-7-11-18(12-8-15)39(34,35)31-17-10-9-16(2)21(13-17)30-22-14-23(40(36,37)38)26(29)25-24(22)27(32)19-5-3-4-6-20(19)28(25)33;/h3-14,30-31H,29H2,1-2H3,(H,36,37,38);/q;+1/p-1 |
InChI-Schlüssel |
HUVRATWEFXEASA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)


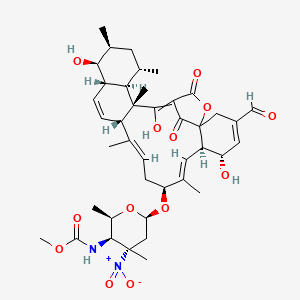
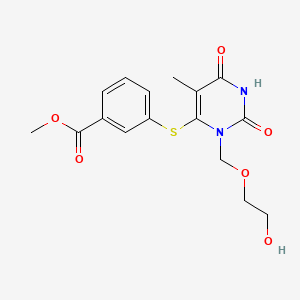
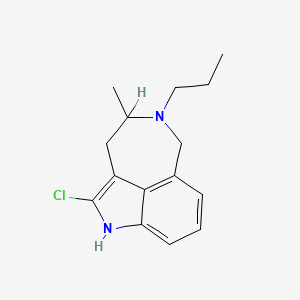

![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
